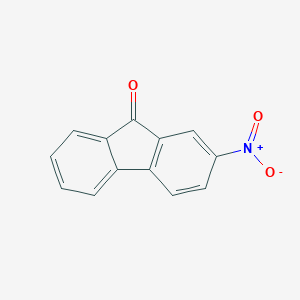![molecular formula C22H17ClN4O5S B187343 N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide CAS No. 6414-62-6](/img/structure/B187343.png)
N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound is a member of the benzamide family and has shown promising results in various studies.
作用機序
The mechanism of action of N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide involves the inhibition of various enzymes and proteins involved in cellular processes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in gene expression and cellular differentiation. By inhibiting HDACs, N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide can induce apoptosis in cancer cells and promote neuroprotection in neurodegenerative disorders.
Biochemical and Physiological Effects:
N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide has also been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle at various stages. In neurodegenerative disorders, this compound has been shown to promote neuroprotection by reducing oxidative stress and inflammation.
実験室実験の利点と制限
One of the main advantages of using N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide in lab experiments is its potent anti-cancer and neuroprotective properties. This compound has been shown to be effective in various in vitro and in vivo studies. However, one of the limitations of using this compound is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and administration of N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide in lab experiments.
将来の方向性
There are several future directions for the research and development of N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide. One direction is to further investigate the anti-cancer properties of this compound and its potential use in cancer therapy. Another direction is to study the neuroprotective properties of N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide and its potential use in the treatment of neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosage and administration of this compound in lab experiments.
合成法
The synthesis of N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide involves several steps. The first step is the reaction of 2-chlorobenzoyl chloride with 3-aminophenylcarbamothioic acid to form the intermediate product. The intermediate product is then reacted with 4-methoxy-3-nitrobenzoyl chloride to form the final product. The synthesis method has been optimized to ensure high yield and purity of the final product.
科学的研究の応用
N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide has been used in various scientific research studies. One of the main applications of this compound is in the field of cancer research. Studies have shown that N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide has potent anti-cancer properties and can induce apoptosis in cancer cells. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
CAS番号 |
6414-62-6 |
|---|---|
製品名 |
N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide |
分子式 |
C22H17ClN4O5S |
分子量 |
484.9 g/mol |
IUPAC名 |
N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide |
InChI |
InChI=1S/C22H17ClN4O5S/c1-32-19-10-9-13(11-18(19)27(30)31)20(28)26-22(33)25-15-6-4-5-14(12-15)24-21(29)16-7-2-3-8-17(16)23/h2-12H,1H3,(H,24,29)(H2,25,26,28,33) |
InChIキー |
KVNORHVYIUJTBU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl)[N+](=O)[O-] |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



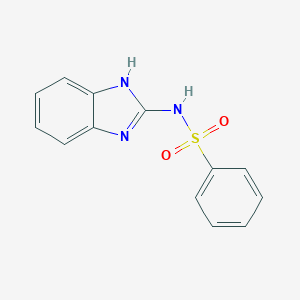

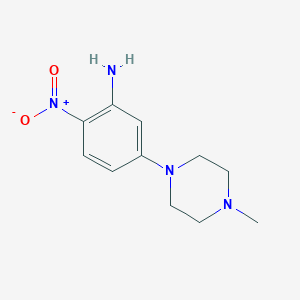
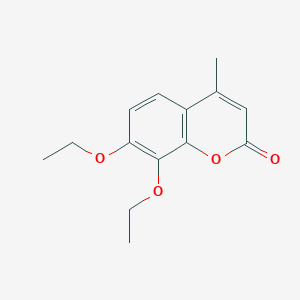
![methyl N-[4-(difluoromethylsulfonyl)phenyl]carbamate](/img/structure/B187265.png)
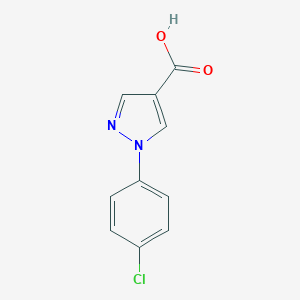
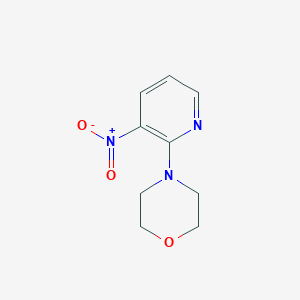

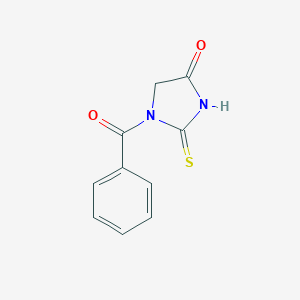

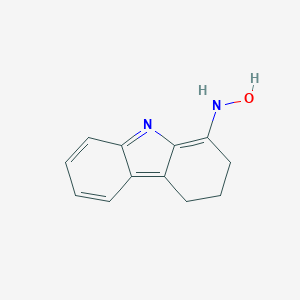
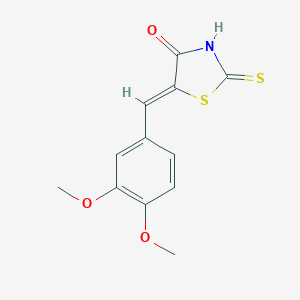
![Acetamide, N-[1-(2-oxobutyl)cyclobutyl]-](/img/structure/B187282.png)
